molecular formula C13H19NO2 B2702865 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 682803-67-4

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid

Cat. No.: B2702865
CAS No.: 682803-67-4
M. Wt: 221.3
InChI Key: XGEJDTHTIFGUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of propanoic acid, featuring an amino group and a phenyl ring substituted with a 2-methylpropyl group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the esterification of the carboxyl group of amino acids with isopropanol, followed by chlorination of the amino group. This is followed by an exchange or neutralization reaction and protonation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and chlorination processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism by which 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further affecting molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a 2-methylpropyl-substituted phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it particularly valuable in research and industrial applications.

Properties

IUPAC Name

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJDTHTIFGUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.